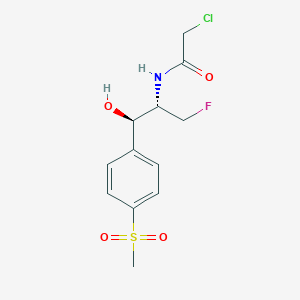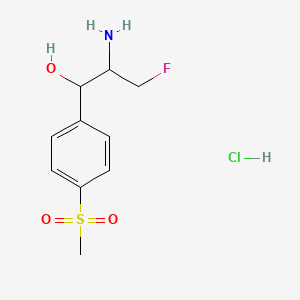
多西他赛杂质 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docetaxel Impurity 4 is a byproduct formed during the synthesis and degradation of docetaxel, a widely used chemotherapeutic agent. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling the levels of such impurities is crucial for ensuring the quality of docetaxel formulations.
科学研究应用
Docetaxel Impurity 4 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for the detection and quantification of impurities in pharmaceutical formulations.
Biology: It is studied to understand the metabolic pathways and degradation mechanisms of docetaxel in biological systems.
Medicine: Research on Docetaxel Impurity 4 helps in assessing the safety and efficacy of docetaxel formulations, ensuring that the levels of impurities are within acceptable limits.
Industry: It is used in quality control processes to monitor and control the purity of docetaxel during manufacturing.
作用机制
Target of Action
Docetaxel Impurity 4, also known as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid , primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
Docetaxel Impurity 4, similar to Docetaxel, interacts with its targets by binding to microtubules . This binding prevents the depolymerization of microtubules, thereby stabilizing their structure . The stabilization of microtubules impedes cell division and promotes cell death .
Biochemical Pathways
The primary biochemical pathway affected by Docetaxel Impurity 4 is the cell cycle . By stabilizing microtubules, the compound disrupts the normal function of the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound’s efficacy can be compromised due to its poor water solubility . This characteristic can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability .
Result of Action
The molecular effect of Docetaxel Impurity 4’s action is the stabilization of microtubules, which leads to the disruption of the cell cycle . On a cellular level, this disruption results in the inhibition of cell division and the induction of apoptosis . This can lead to a decrease in the proliferation of cancer cells and potentially shrink the size of tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Docetaxel Impurity 4. For instance, the compound’s poor water solubility can limit its effectiveness . The formation of inclusion complexes with certain compounds can enhance its solubility, thereby improving its bioavailability and therapeutic potential . Furthermore, the compound’s interaction with its environment at the cellular level, such as its uptake via endocytosis, can also influence its action .
生化分析
Biochemical Properties
Docetaxel Impurity 4 interacts with various biomolecules, primarily tubulin . It binds to microtubules, promoting their polymerization and inhibiting depolymerization . This interaction disrupts the normal function of microtubules, impeding cell division and promoting cell death .
Cellular Effects
Docetaxel Impurity 4 has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton, thereby affecting cell locomotion, intracellular transport, and transmission of proliferative transmembrane signals . It also induces apoptosis in cancer cells .
Molecular Mechanism
The mechanism of action of Docetaxel Impurity 4 involves the stabilization of the microtubule structure. It promotes the polymerization of microtubules and inhibits their depolymerization, thereby impeding the mitosis of tumor cells and eventually causing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Docetaxel Impurity 4 change over time. It exhibits a preliminary stage burst effect followed by a slow drug release
Dosage Effects in Animal Models
The effects of Docetaxel Impurity 4 vary with different dosages in animal models. A study showed that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . High doses may lead to toxic or adverse effects .
Metabolic Pathways
Docetaxel Impurity 4 is involved in several metabolic pathways. It is metabolized by the CYP3A4 and CYP3A5 isoenzymes into four metabolites: M1, M2, M3, and M4 .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Docetaxel Impurity 4 involves several synthetic steps, typically starting from the precursor compounds used in the synthesis of docetaxel. The impurity can form through side reactions or degradation pathways during the synthesis process. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the formation of this impurity.
Industrial Production Methods: In industrial settings, the production of docetaxel and its impurities, including Docetaxel Impurity 4, is monitored using advanced analytical techniques. High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify impurities. The production process is optimized to minimize the formation of impurities and ensure the highest possible purity of the final product.
化学反应分析
Types of Reactions: Docetaxel Impurity 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Docetaxel Impurity 4 may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
相似化合物的比较
Paclitaxel: Another taxane-based chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cells.
7-Epidocetaxel: An epimer of docetaxel that can form during the synthesis and storage of docetaxel.
Uniqueness: Docetaxel Impurity 4 is unique in its specific structure and formation pathway. Unlike other impurities or related compounds, it is formed under specific conditions during the synthesis and degradation of docetaxel. Its presence and levels can significantly impact the quality and safety of docetaxel formulations, making it a critical impurity to monitor and control in pharmaceutical production.
属性
CAS 编号 |
153744-63-9 |
|---|---|
分子式 |
C17H23NO5 |
分子量 |
321.37 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


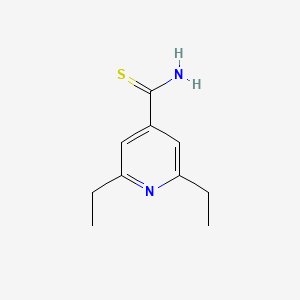
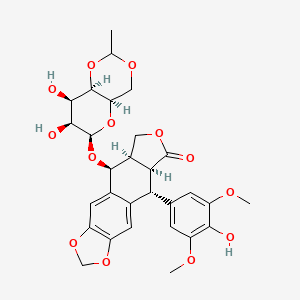
![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
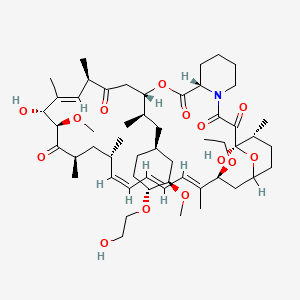


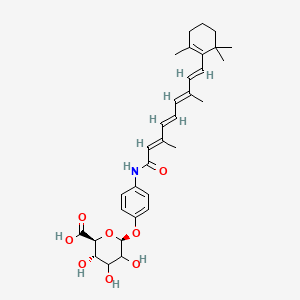

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
